molecular formula C8H14N4O2 B11731615 5-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide

5-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B11731615
M. Wt: 198.22 g/mol
InChI Key: JIWORPVJYRXPJM-UHFFFAOYSA-N
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Description

5-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a methoxyethyl group, and a pyrazole ring.

Preparation Methods

The synthesis of 5-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide involves several steps. One common synthetic route includes the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with 2-methoxyethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product. The reaction conditions typically involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

5-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxyethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

5-Amino-N-(2-methoxyethyl)-1-methyl-1H-pyrazole-4-carboxamide can be compared with similar compounds such as:

    5-Amino-N-(2-methoxyethyl)-2-pyrrolidinobenzamide: This compound has a similar methoxyethyl group but differs in the core structure, which includes a pyrrolidine ring instead of a pyrazole ring.

    5-Amino-N-(2-methoxyethyl)-2-methylbenzene-1-sulfonamide: This compound also contains a methoxyethyl group but has a benzene ring and a sulfonamide group, making its chemical properties and applications different.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to these similar compounds.

Properties

Molecular Formula

C8H14N4O2

Molecular Weight

198.22 g/mol

IUPAC Name

5-amino-N-(2-methoxyethyl)-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C8H14N4O2/c1-12-7(9)6(5-11-12)8(13)10-3-4-14-2/h5H,3-4,9H2,1-2H3,(H,10,13)

InChI Key

JIWORPVJYRXPJM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)NCCOC)N

Origin of Product

United States

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